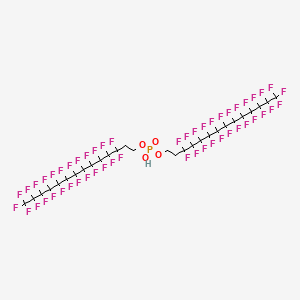
dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate is a chemical compound that consists of dipotassium ions and the hydrate form of (E)-4-oxopent-2-en-2-olate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate typically involves the reaction of potassium hydroxide with (E)-4-oxopent-2-en-2-ol in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(E)−4−oxopent−2−en−2−ol+2KOH+H2O→dipotassium;(E)−4−oxopent−2−en−2−olate;hydrate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment. The process includes the purification of raw materials, precise control of reaction conditions, and efficient separation and drying techniques to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Dipotassium phosphate: Similar in terms of containing dipotassium ions but differs in its chemical structure and properties.
Monopotassium phosphate: Contains one potassium ion and has different chemical and physical properties.
Tripotassium phosphate: Contains three potassium ions and is used in different applications.
Uniqueness
Dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C10H16K2O5 |
|---|---|
分子量 |
294.43 g/mol |
IUPAC名 |
dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate |
InChI |
InChI=1S/2C5H8O2.2K.H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;1H2/q;;2*+1;/p-2/b2*4-3+;;; |
InChIキー |
RQWJRWCBWWUXRL-VVDZMTNVSA-L |
異性体SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].O.[K+].[K+] |
正規SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


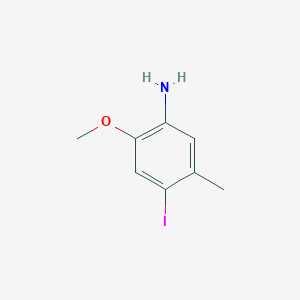

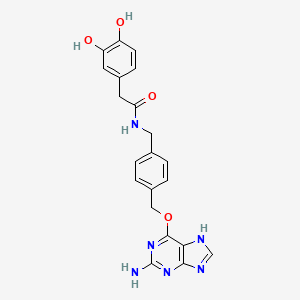
![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
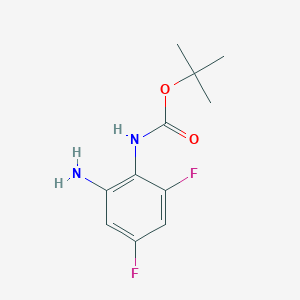
![3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt](/img/structure/B12850671.png)
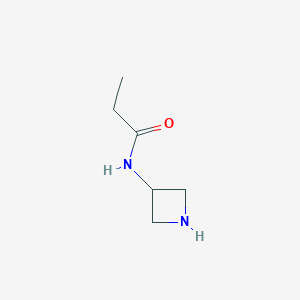


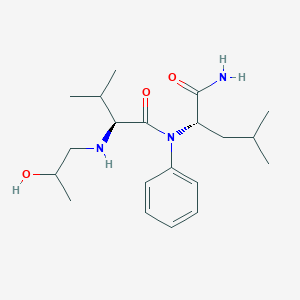
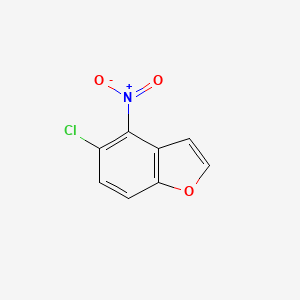
![palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)
